molecular formula C14H14ClFN2O4S B2734461 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1705318-54-2

3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B2734461
CAS No.: 1705318-54-2
M. Wt: 360.78
InChI Key: UCQAZPGKBSUCKA-UHFFFAOYSA-N
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Description

This compound is a benzene sulfonamide derivative featuring a 3-chloro-4-fluoro-substituted aromatic ring and a unique N-substituent: a 2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl group.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O4S/c15-12-7-11(4-5-13(12)16)23(21,22)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQAZPGKBSUCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide , with the CAS number 1705318-54-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C14H14ClFN2O4SC_{14}H_{14}ClFN_2O_4S with a molecular weight of 360.78 g/mol. The structure includes a chloro and a fluoro substituent on the benzene ring, which may influence its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC14H14ClFN2O4SC_{14}H_{14}ClFN_2O_4S
Molecular Weight360.78 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide can induce apoptosis in various cancer cell lines.

Case Study: MCF-7 Cell Line

A study investigating the cytotoxic effects of sulfonamide derivatives on the MCF-7 breast cancer cell line revealed that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating moderate effectiveness against this cancer type .

Enzyme Inhibition

This compound's structure suggests potential inhibitory activity against various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory pathways and cancer progression.

Inhibitory Effects

Inhibition studies have shown that related compounds can moderately inhibit COX-2 and LOX enzymes, which are involved in inflammation and tumorigenesis. The presence of electron-withdrawing groups, such as fluorine, enhances these inhibitory effects due to increased binding affinity .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Preliminary data suggest that 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Research has reported MIC values for similar compounds against Staphylococcus aureus and Escherichia coli in the range of 15.625 to 125 µM, indicating significant antibacterial potential .

The biological activity of 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells contributes to its anticancer properties.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways lead to its antimicrobial efficacy.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide exhibit significant antitumor effects. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine carboxamides have demonstrated potent inhibition of Met kinase activity, leading to tumor stasis in xenograft models of gastric carcinoma . This suggests that derivatives of this compound may serve as effective cancer therapeutics.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties. Compounds containing similar structures have been investigated for their efficacy against various bacterial strains. The mechanism typically involves inhibition of folate synthesis, which is crucial for bacterial growth .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific targets within metabolic pathways, potentially modulating various biological processes. For example, certain derivatives have shown promise as inhibitors of RET kinase, which is implicated in several cancers .

Case Studies and Research Findings

StudyFindingsImplications
Antitumor Efficacy A study on similar compounds revealed complete tumor stasis in human gastric carcinoma models following treatment with specific analogues .Indicates potential for clinical application in cancer therapy.
Antimicrobial Activity Research has shown that sulfonamide derivatives can effectively inhibit bacterial growth through folate pathway interference .Suggests utility in developing new antibiotics.
Enzyme Targeting Investigation into RET kinase inhibitors demonstrated moderate to high potency in ELISA-based assays with specific compounds .Highlights the potential for targeted cancer therapies based on this compound's structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Hydroxy-3-(Naphthalen-2-yloxy)Propyl)-4-(Quinolin-3-yl)Piperidin-4-ol

  • Structure: Features a hydroxypropyl chain with a naphthalenyloxy group and a quinoline-piperidine moiety.
  • Biological Activity: Potent 5-HT1F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT1A and 5-HT2B (Ki = 343 nM). Demonstrates nonspecific luminescence inhibition at ≥3 μM .

4-Hydroxy-N-(2-Methyl-2H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide

  • Structure : A simpler sulfonamide with a tetrazole ring substituent.
  • Physicochemical Properties: Tetrazole’s ionizability likely improves aqueous solubility, contrasting with the target compound’s dihydropyridinone, which may prioritize membrane permeability .

Example 53 (From )

  • Structure: A pyrazolo[3,4-d]pyrimidine-linked sulfonamide with fluorophenyl and chromenone groups.

TCO-GDC-1 (From )

  • Structure: Contains a 4-chloro-3-fluorophenyl group and a dihydropyridinone ring, similar to the target compound.
  • Role: Used in drug conjugation, suggesting the dihydropyridinone motif enhances stability or target engagement .

Structural and Functional Analysis

Substituent Effects on Receptor Binding

  • Observed in 5-HT1F antagonists (e.g., Ki = 11 nM in ) .
  • Dihydropyridinone vs. Naphthalenyloxy: The former’s carbonyl group may form hydrogen bonds critical for selectivity, while the latter relies on π-π interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~400 (estimated) Moderate (~2.5) Moderate (hydroxypropyl aids)
1-(2-Hydroxy-3-(Naphthalen-2-yloxy)... 454.5 High (~4.0) Low (naphthalene reduces)
4-Hydroxy-N-(2-Methyl-tetrazolyl)... 255.26 Low (~1.0) High (ionizable tetrazole)

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